Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- is a complex organic compound with the Chemical Abstracts Service (CAS) number 6427-64-1. Its molecular formula is C18H30N4O6, and it has a molecular weight of approximately 398.454 grams per mole. This compound is classified as an amide and serves as a synthetic building block in various chemical applications.
The compound is sourced from various chemical suppliers and manufacturers, often used in laboratory settings for research and development purposes. It falls under the category of synthetic intermediates, particularly useful in the synthesis of pharmaceuticals and other organic compounds. The classification of this compound as an amide indicates that it contains a carbonyl group (C=O) directly attached to a nitrogen atom, which is characteristic of amides.
The synthesis of Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- can be achieved through several methods involving the reaction of acetic acid derivatives with ethylenediamine or similar compounds.
The molecular structure of Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- can be represented using various structural formulas:
InChI=1S/C18H30N4O6/c1-13(23)19(9-11-21(15(3)25)16(4)26)7-8-20(14(2)24)10-12-22(17(5)27)18(6)28/h7-12H2,1-6H3
CC(=O)N(CCN(CCN(C(=O)C)C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C
The compound has a topological polar surface area of 115 Ų and a complexity score of 552. The presence of multiple functional groups contributes to its chemical behavior and reactivity.
Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- can undergo several chemical reactions typical for amides:
These reactions are influenced by factors such as temperature, pH, and concentration of reactants, which must be carefully controlled to achieve desired outcomes.
The mechanism of action for Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- primarily involves its role as an acetylating agent in biochemical pathways.
This compound may interact with enzymes or biological molecules through acetylation processes, modifying their activity or stability. The detailed pathways can vary depending on the specific biological context in which the compound is utilized.
Additional analyses such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) can be employed to characterize the compound further.
Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- has several scientific uses:
This compound's diverse applications highlight its significance in both industrial and academic research contexts.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9